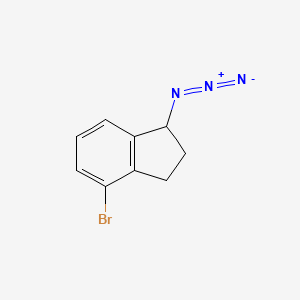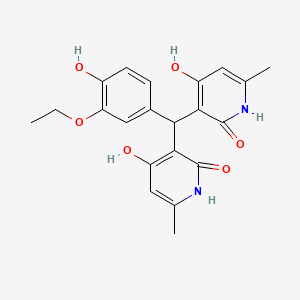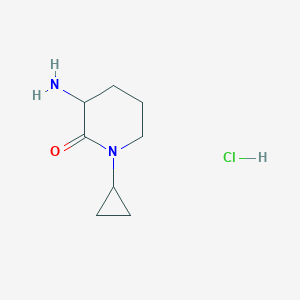
N-(4-ethoxybenzyl)-4-isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethoxybenzyl)-4-isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide, also known as EPTC, is a synthetic herbicide widely used in agriculture for controlling weeds. This compound belongs to the thiazole family and has a broad spectrum of activity against various types of weeds. EPTC has been extensively studied for its synthesis, mechanism of action, and potential applications in scientific research.
Scientific Research Applications
Fluorescence and Anticancer Activity of Co(II) Complexes
Research on Co(II) complexes of thiazole derivatives has shown promising fluorescence properties and anticancer activity. These complexes exhibit significant in vitro cytotoxicity against human breast cancer cell lines, suggesting potential for therapeutic applications (Gomathi Vellaiswamy & S. Ramaswamy, 2017).
Antituberculosis Activity of Thiazole Derivatives
A study on thiazole-aminopiperidine hybrid analogues highlighted the design and synthesis of novel inhibitors targeting Mycobacterium tuberculosis. These compounds demonstrated significant antituberculosis activity, showcasing the utility of thiazole derivatives in addressing infectious diseases (V. U. Jeankumar et al., 2013).
Cytotoxicity of Pyrazole and Pyrimidine Derivatives
Another study focused on the synthesis and cytotoxic evaluation of new pyrazole and pyrimidine derivatives. These compounds were tested against Ehrlich Ascites Carcinoma (EAC) cells, with some showing promising cytotoxic effects. This research underscores the potential of such derivatives in cancer therapy (Ashraf S. Hassan et al., 2014).
Synthesis and Antimicrobial Activity
Research into thiazolidine derivatives revealed their antimicrobial and antifungal activities against various pathogens. These findings suggest that such compounds could serve as leads for developing new antimicrobial agents (Rakia Abd Alhameed et al., 2019).
properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-4-propan-2-yl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-4-25-16-9-7-15(8-10-16)13-21-19(24)18-17(14(2)3)22-20(26-18)23-11-5-6-12-23/h5-12,14H,4,13H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIBVAKWKHQRFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C2=C(N=C(S2)N3C=CC=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-ethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

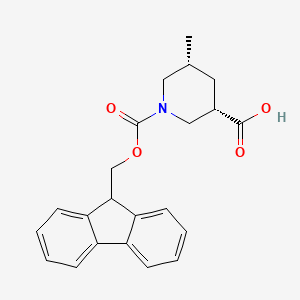

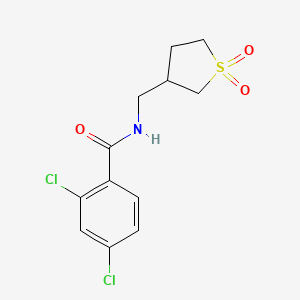
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2688516.png)
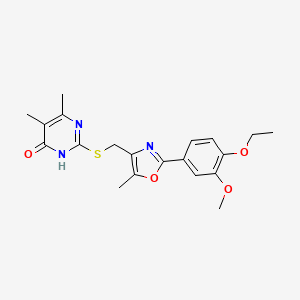
![4-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2688520.png)
![4-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2688523.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2688525.png)
![2,6-difluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2688526.png)
